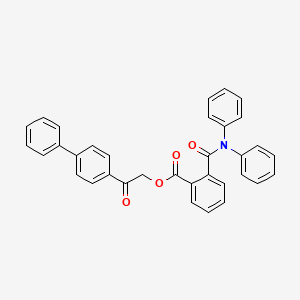![molecular formula C23H22Cl2N2O5 B12463565 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the 4-chlorophenyl group: This step involves the chlorination of a phenyl ring using reagents such as chlorine gas or sulfuryl chloride.
Formation of the oxobutan-2-yl group: This step involves the acylation of a butanone derivative using reagents such as acetic anhydride or acetyl chloride.
Formation of the pyrrolidine-3-carboxylate group: This step involves the cyclization of an amino acid derivative using reagents such as diethyl azodicarboxylate (DEAD) or triphenylphosphine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate: Similar in structure but with different substituents.
This compound: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable target for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C23H22Cl2N2O5 |
|---|---|
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
[4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H22Cl2N2O5/c1-14-4-2-3-5-18(14)22(30)26-27-13-16(12-20(27)28)23(31)32-19(10-11-24)21(29)15-6-8-17(25)9-7-15/h2-9,16,19H,10-13H2,1H3,(H,26,30) |
Clave InChI |
WCLIWWZCYOASFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)
![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)


![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)

![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)

